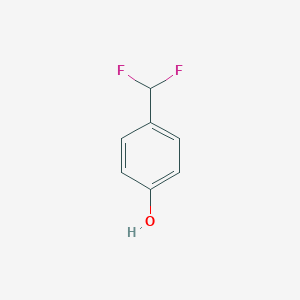

4-(Difluoromethyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

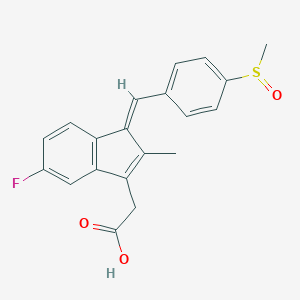

4-(Difluoromethyl)phenol is a fluorinated phenolic compound that is not directly discussed in the provided papers. However, the papers do discuss various phenolic compounds and their derivatives, which can provide insights into the chemical behavior and synthesis of related compounds. For instance, the synthesis of different substituted phenols through electrophilic aromatic substitution is a common theme . The papers also describe the synthesis of polymers based on phenolic structures, indicating the versatility of phenol derivatives in material science .

Synthesis Analysis

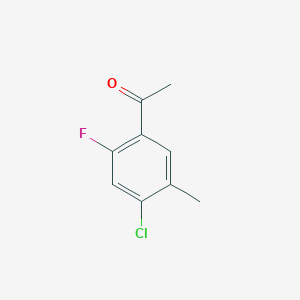

The synthesis of phenolic compounds with various substituents can be achieved through methods such as directed ortho-lithiation, which allows for the introduction of different functional groups in specific positions on the aromatic ring . Electrophilic aromatic substitution is another common method, as seen in the trifluoromethylthiolation of phenols, which proceeds with high para-selectivity . These methods could potentially be adapted for the synthesis of 4-(difluoromethyl)phenol by choosing appropriate electrophiles and conditions.

Molecular Structure Analysis

The molecular structure of phenolic compounds can be significantly influenced by the substituents on the aromatic ring. For example, the presence of trifluoromethyl groups can affect the electron distribution and the overall geometry of the molecule . The crystal structure analysis of a related compound, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, shows that the phenol and benzene rings can adopt a dihedral angle, which could be indicative of the steric and electronic effects of the substituents .

Chemical Reactions Analysis

Phenolic compounds can undergo a variety of chemical reactions, including electrophilic substitution, oxidative polymerization, and proton transfer processes . The reactivity can be tuned by the nature of the substituents, as seen in the case of nitro-substituted phenolates, which exhibit solvatochromism and can act as solvatochromic switches . These reactions are relevant for understanding the potential reactivity of 4-(difluoromethyl)phenol.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are closely related to their molecular structure. For instance, the introduction of fluorine atoms can enhance the thermal stability and alter the electronic properties of the material . The solubility, thermal stability, and electrochemical properties of phenolic polymers have been studied, showing that these materials can exhibit semiconductor behavior and have potential applications in electronic devices . These findings could be extrapolated to predict the properties of 4-(difluoromethyl)phenol.

科学的研究の応用

Electrochemical Applications

The electrochemistry of phenols, including derivatives such as 4-(Difluoromethyl)phenol, has been explored in various ionic liquids. Oxidation processes and the formation of phenolate anions leading to phenoxyl radicals have been demonstrated, which has implications for the development of new electrochemical synthesis methods and sensors (Villagrán et al., 2006).

Adsorption and Environmental Remediation

Activated carbon fibers (ACFs) have been utilized for the adsorption of various phenolic compounds from aqueous solutions, including those related to 4-(Difluoromethyl)phenol. The study provides insights into the adsorption capacities, mechanisms, and kinetic models, underscoring the effectiveness of ACFs in the removal of phenolic pollutants from water (Liu et al., 2010).

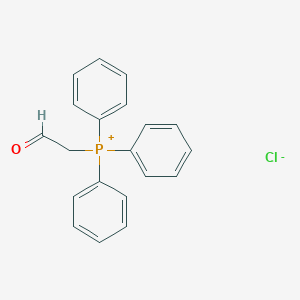

Chemical Synthesis and Reactions

The synthesis and transformation of difluoro(phenylseleno)methyl]-trimethylsilane, a compound closely related to 4-(Difluoromethyl)phenol, have been described. This research outlines a novel strategy for incorporating difluoromethyl groups into carbonyl compounds, which could have broad applications in organic synthesis and pharmaceutical chemistry (Qin et al., 2005).

Biodegradation and Bioaugmentation

Research has also focused on the biodegradation of chlorophenols, which are structurally similar to 4-(Difluoromethyl)phenol. Studies involving Pseudomonas putida have shown enhanced biodegradation rates through cometabolism and bioaugmentation strategies, offering potential methods for the bioremediation of phenolic pollutants in wastewater treatment processes (Monsalvo et al., 2012).

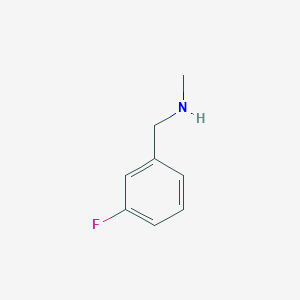

Molecular Docking and Quantum Chemical Calculations

The molecular structure and properties of phenolic compounds have been extensively studied through docking and quantum chemical calculations. These studies help in understanding the biological activity and environmental fate of phenolic substances, including 4-(Difluoromethyl)phenol derivatives, which could be crucial for developing new pharmaceuticals and assessing environmental risks (Viji et al., 2020).

Safety And Hazards

将来の方向性

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Looking towards the future, we anticipate a sustained increase in innovative new methods for characterizing protein–ligand interactions via both ligand-observed and protein-observed 19F NMR .

特性

IUPAC Name |

4-(difluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYWELCSXTZXCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377792 |

Source

|

| Record name | 4-(difluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethyl)phenol | |

CAS RN |

403648-76-0 |

Source

|

| Record name | 4-(difluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。